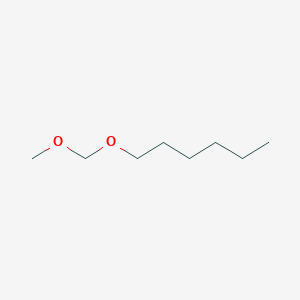

1-(Methoxymethoxy)hexane

概要

説明

1-(Methoxymethoxy)hexane , also known as hexane-1-methoxy , is an organic compound with the chemical formula C7H16O . It belongs to the class of ethers and features a methoxy group (–OCH3) attached to the first carbon atom of a hexane chain. The compound exhibits interesting properties due to its unique structure .

Synthesis Analysis

The synthesis of 1-(Methoxymethoxy)hexane involves the reaction between hexane and methanol (CH3OH). The methoxy group is introduced by replacing one hydrogen atom in hexane with the methoxy functional group. This process typically occurs under controlled conditions, such as refluxing the reactants in the presence of a suitable acid catalyst .

Molecular Structure Analysis

The molecular formula of 1-(Methoxymethoxy)hexane is C7H16O , and its molecular weight is approximately 116.2 g/mol . The compound consists of a six-carbon hexane chain with an attached methoxy group (–OCH3) at the first carbon position. The 3D representation of the molecule reveals its spatial arrangement .

Chemical Reactions Analysis

- Substitution Reactions : The methoxy group can be replaced by other functional groups through substitution reactions .

Physical And Chemical Properties Analysis

科学的研究の応用

Ethoxylation of 1-Alkenes

1-Hexene was ethoxylated with ethanol, and the main reaction products were identified as 2-ethoxy hexane and 3-ethoxy hexane. This process presents a pathway for the synthesis of high boiling solvents and contributes green chemicals to the diesel pool (Radhakrishnan, Franken, & Martens, 2012).

Synthesis and Characterization of Heterobimetallic Methoxide

A heterobimetallic methoxide, [ReMoO2(OMe)7], was synthesized, indicating its high volatility and potential for dissociation into homometallic species in the gas phase. This compound could be significant in the field of materials science and catalysis (Kessler, Seisenbaeva, Shevelkov, & Khvorykh, 1995).

Gas Phase and Solution Structures of 1-Methoxyallenyllithium

1-Methoxyallenyllithium was studied using computational and NMR methods, revealing its aggregation as a hexamer in the gas phase and a dimer-tetramer equilibrium in THF solution. This study provides insight into the molecular structure and behavior of organolithium compounds (Dixon, Tius, & Pratt, 2009).

Oxidation of Hex-1-ene by Thallium(III) Trifluoroacetate

Hex-1-ene reacts with thallium(III) acetate in methanol to afford various methoxyhexylthallium compounds. This process highlights the role of methoxy groups in organic synthesis and might be applicable in developing new synthetic methodologies (Bloodworth & Lapham, 1981).

Electron-Deficient Liquid-Crystalline Material Synthesis

Hexaazatriphenylene-hexacarboxy triimide was synthesized, displaying liquid crystalline properties and potential suitability as an acceptor material in photoinduced electron-transfer processes. This could have implications in the field of materials science, particularly in the development of new types of liquid crystals (Pieterse, Hal, Kleppinger, Vekemans, Janssen, & Meijer, 2001).

Detection of 1,1-Diphenylgermene in Solution

1,1-Diphenylgermene was identified as a primary photochemical product from photolysis of 1,1-diphenylgermetane in hexane solution, offering insights into the behavior and reactivity of germanium-containing compounds under photochemical conditions (Toltl & Leigh, 1998).

Azacalix[7]arene Heptamethyl Ether: Nanochannel Crystal Structure

Azacalix[7]arene heptamethyl ether was prepared and analyzed, revealing a 1D hexane-filled nanochannel crystal architecture. This compound's unique structure and ability to adsorb CO2 could be significant in the development of new materials for gas separation and storage (Tsue, Matsui, Ishibashi, Takahashi, Tokita, Ono, & Tamura, 2008).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(methoxymethoxy)hexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-4-5-6-7-10-8-9-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGVIHMNGVDKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337365 | |

| Record name | 1-(Methoxymethoxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethoxy)hexane | |

CAS RN |

66675-06-7 | |

| Record name | 1-(Methoxymethoxy)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

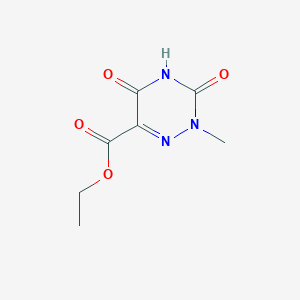

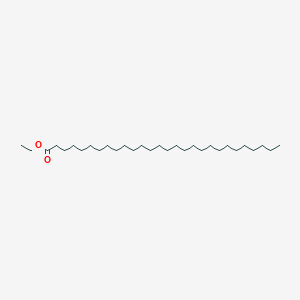

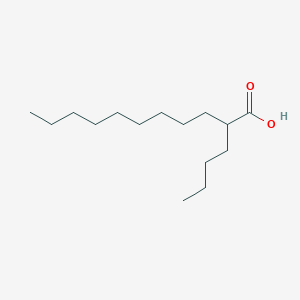

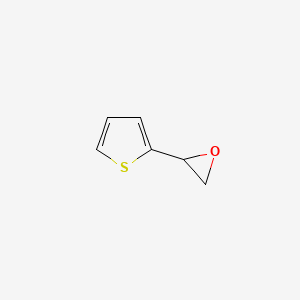

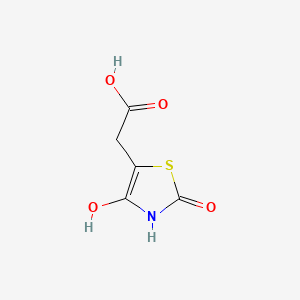

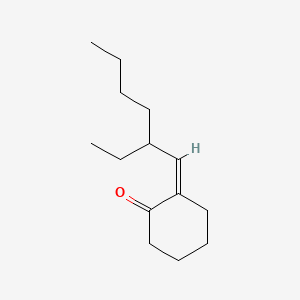

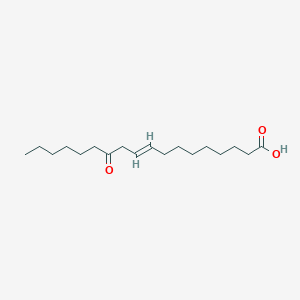

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3055689.png)